molecular formula C12H18ClNO2 B13588267 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

Cat. No.: B13588267
M. Wt: 243.73 g/mol
InChI Key: QCIXQIBMLDXHGE-UHFFFAOYSA-N
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Description

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride is a chemical compound that belongs to the class of 1-indanone derivatives. These compounds are known for their bioactive properties and are used in various therapeutic applications, including the treatment of Alzheimer’s disease and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride involves a multi-step process. One common method includes the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is reacted with various nucleophiles such as piperidine, N-methyl piperazine, and morpholine . The reaction conditions typically involve the use of solvents like diethyl ether and reagents such as acetyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholine esterase inhibitor, thereby increasing acetylcholine levels in the brain and improving cholinergic function . This mechanism is particularly relevant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness contributes to its potential therapeutic applications and its role as an intermediate in the synthesis of other bioactive compounds .

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

5,6-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-13-10-4-8-6-11(14-2)12(15-3)7-9(8)5-10;/h6-7,10,13H,4-5H2,1-3H3;1H

InChI Key

QCIXQIBMLDXHGE-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=CC(=C(C=C2C1)OC)OC.Cl

Origin of Product

United States

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